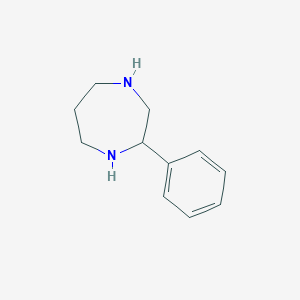

2-Phenyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOLMVXRIQLMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378061 | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-85-8 | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

Detailed experimental data for the parent compound 2-Phenyl-1,4-diazepane is not widely published. However, computational predictions and data for closely related structures provide insight into its physicochemical characteristics. The existence of a CAS number (105627-85-8) confirms its identity as a distinct chemical entity. cymitquimica.com

Below is a table of computed properties for the closely related compound, 1-Boc-3-oxo-2-phenyl-1,4-diazepane, which shares the core 2-phenyl-diazepane structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H22N2O3 | accelachem.com |

| Molecular Weight | 290.36 g/mol | accelachem.com |

| Purity | ≥95% | accelachem.com |

| CAS Number | 2322233-92-9 | accelachem.com |

Synthesis of 2 Phenyl 1,4 Diazepane

The synthesis of C-substituted 1,4-diazepanes can be challenging, but several strategies have been developed that could be applied to the formation of 2-Phenyl-1,4-diazepane. Most approaches involve the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms.

A general and powerful method involves the intermolecular amphoteric diamination of allenes. nih.gov This transition-metal-free approach allows for the one-step synthesis of a wide range of carbon-substituted 1,4-diazepanes from readily available 1,3-diamine derivatives. nih.govaccelachem.com For a 2-phenyl substituted product, this would likely involve a reaction between a protected 1,3-diaminopropane (B46017) and a phenyl-substituted allene.

Another established route for creating C2-substituted diazepanes is through the cyclization of suitably functionalized diamines. For example, the practical, pilot-scale synthesis of (S)-2-methyl-1,4-diazepane, a key component of a Rho-kinase inhibitor, was achieved via a key intramolecular Mitsunobu reaction. semanticscholar.org A similar strategy could be envisioned for this compound, starting from a chiral amino alcohol precursor to build the stereocenter, followed by elaboration to a diamine and subsequent cyclization.

Furthermore, biocatalytic methods using imine reductases (IREDs) have been developed for the asymmetric synthesis of chiral 1,4-diazepanes via intramolecular reductive amination, offering an effective method for producing enantiomerically pure compounds for pharmaceutical applications.

Conformational Analysis and Computational Studies of 2 Phenyl 1,4 Diazepane

Theoretical Frameworks for Conformational Studies

A variety of computational methods are employed to study the conformational preferences of flexible molecules like 2-phenyl-1,4-diazepane. These methods range from computationally inexpensive molecular mechanics to more rigorous but demanding quantum mechanical calculations. The choice of method depends on the desired balance between accuracy and computational cost.

Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by springs. The energy of the molecule is calculated using a set of potential energy functions known as a force field, which describes bond stretching, angle bending, torsional angles, and non-bonded interactions. These methods are computationally fast, making them ideal for exploring the vast conformational space of flexible molecules.

The MMX force field is a specific parameterization used in molecular mechanics calculations. It has been successfully employed to obtain the geometries of various benzodiazepines and to explore the conformational space of related seven-membered diazepine (B8756704) rings. mdpi.comscielo.org.mx For a molecule like this compound, MMX can be used to perform an initial broad search for low-energy conformations by systematically rotating the rotatable bonds within the molecule.

Semi-empirical quantum chemical methods are based on the foundational Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This approach makes them significantly faster than ab initio quantum methods, allowing for the study of larger molecules. wikipedia.org

Austin Model 1 (AM1) is a widely used semi-empirical method. semanticscholar.org It provides a more accurate description of molecular properties than MM methods by explicitly considering valence electrons. In conformational studies, geometries initially identified using molecular mechanics are often re-optimized at the AM1 level to refine the structures and their relative energies. mdpi.comscielo.org.mx This two-step approach combines the broad searching capability of MM with the higher accuracy of semi-empirical calculations. mdpi.com The RM1 model, a reparameterization of AM1, has been noted for improving quantitative accuracy for properties like enthalpies of formation and dipole moments while retaining the mathematical framework of AM1. scielo.br

| Method | Core Principle | Primary Use in Conformational Analysis | Relative Cost |

| Molecular Mechanics (MMX) | Classical mechanics; atoms as balls, bonds as springs. | Broad exploration of conformational space; initial geometry optimization. | Low |

| Semi-empirical (AM1) | Simplified quantum mechanics with empirical parameters. wikipedia.org | Refinement of geometries from MM; calculation of electronic properties. mdpi.comscielo.org.mx | Medium |

| Density Functional Theory (DFT) | Quantum mechanics; energy determined from electron density. scispace.com | High-accuracy energy calculations; analysis of electronic structure and activity. eurjchem.comufp.pt | High |

Density Functional Theory (DFT) is a powerful quantum mechanical method that has become a workhorse in computational chemistry. mpg.de Unlike semi-empirical methods, DFT is, in principle, an exact theory based on the electron density of the molecule rather than a complex many-electron wavefunction. scispace.com This approach allows for a more accurate description of the electronic structure, which governs a molecule's properties and reactivity.

In the context of conformational analysis, DFT is used to perform high-accuracy single-point energy calculations on conformations optimized by less costly methods or to fully optimize the geometries. eurjchem.comufp.pt Studies on related 1,4-benzodiazepines and other diazepane derivatives have used DFT to analyze the electronic features, relative charge distributions, and surface electrostatic potentials, which are crucial for understanding interactions with biological targets. eurjchem.comufp.ptespublisher.com For this compound, DFT can provide definitive values for the relative energies of different conformers and offer insights into how the electronic structure influences its potential activity.

Exploration of Conformational Preferences of the Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations. The most stable of these are typically pseudo-chair and boat forms. The equilibrium between these conformations is dictated by the steric and electronic effects of any substituents on the ring.

Like cyclohexane, the 1,4-diazepane ring can exist in various non-planar conformations to relieve ring strain. The principal conformations are the chair and boat forms. nih.gov X-ray crystallography studies of derivatives of 1,4-diazepan-5-one (B1224613) have revealed that the seven-membered diazepine ring system can adopt both chair and boat conformations in the solid state. nih.govresearchgate.net The boat conformation has also been observed in a platinum complex of 1,4-diazepane (homopiperazine). researchgate.net Twist-chair and twist-boat conformations are also possible and often represent energy minima on the potential energy surface. researchgate.net For the unsubstituted 1,4-diazepane ring, a preference for a twist-chair (TC) conformation is often observed. dur.ac.uk The phenyl group at the C2 position of this compound can occupy either a pseudo-axial or pseudo-equatorial position in these conformations, leading to different energetic stabilities.

Substituents on the diazepane ring can have a profound impact on its conformational preferences. The size, polarity, and position of the substituent can shift the equilibrium from one conformation to another.

The influence of substituents is clearly demonstrated in studies of related compounds. For example, in a study of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the diazepine ring adopted a chair conformation. nih.gov However, the introduction of a nitroso group at the N1 position caused the ring to switch to a boat conformation. nih.gov Similarly, in studies of 1,4-benzodiazepines, substituents on the fused phenyl ring or the C5-phenyl ring were found to significantly alter the conformation and torsion angles. eurjchem.comufp.pt The presence of a bulky substituent generally favors a conformation where it can occupy a less sterically hindered pseudo-equatorial position. Therefore, for this compound, the chair and boat conformations where the phenyl group is in a pseudo-equatorial orientation are expected to be more stable than those where it is in a more crowded pseudo-axial position.

| Compound/Derivative | Substituent(s) | Observed Conformation | Source |

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Phenyl at C2 & C7; Methyl at C3 & C6 | Chair | nih.govresearchgate.net |

| t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | Phenyl at C2 & C7; Methyl at C3 & C6; Nitroso at N1 | Boat | nih.govresearchgate.net |

| 1,4-diazepane (in a Platinum complex) | None (complexed with Platinum) | Boat | researchgate.net |

| General 1,4-diazepanes | Varies | Twist-Chair preference | dur.ac.uk |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the vast conformational space available to flexible molecules like this compound. By simulating the atomic motions of the molecule over time, researchers can identify stable conformations, understand transitional pathways between them, and analyze how the molecule's shape influences its interactions with biological systems.

Initial conformational exploration often begins with molecular mechanics methods to generate potential energy maps by systematically varying the dihedral angles of the seven-membered ring and its substituents. mdpi.comresearchgate.net Conformations corresponding to energy minima on these surfaces are then used as starting points for more rigorous MD simulations. mdpi.comresearchgate.net

In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex. For instance, simulations of diazepane derivatives bound to targets like the sigma-1 receptor (σ1R) or the SARS-CoV-2 main protease (Mpro) have been conducted for periods ranging from nanoseconds to microseconds. nih.govacs.org A key metric analyzed in these simulations is the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex is in a stable equilibrium. nih.govcosmosscholars.com For example, MD simulations of a diazepane-based inhibitor bound to the σ1R showed the ligand RMSD remained below 0.4 nm, indicating a stable binding pose, while a less affine analog showed significant conformational changes with an RMSD greater than 1.0 nm. nih.gov

These simulations can also reveal dynamic processes, such as the transition of a protein from a "closed" active state to an "open" inactive state upon ligand binding or unbinding. nih.gov By analyzing the trajectory, researchers can understand the flexibility of different molecular regions and identify key interactions that stabilize the bound conformation. nih.gov

Table 1: Summary of Molecular Dynamics (MD) Simulation Studies on Diazepane Derivatives

| Diazepane Derivative / System | Target Protein/System | Simulation Focus | Key Findings & Metrics |

|---|---|---|---|

| 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine | N/A (in solution) | Conformational space exploration | Identification of minimum energy conformations; reoptimization at the AM1 level. mdpi.comresearchgate.net |

| Benzofurane-substituted diazepane | Sigma-1 Receptor (σ1R) | Binding stability | Analysis of protein and ligand RMSD, radius of gyration; confirmed a stable binding mode for the high-affinity compound. nih.gov |

| Diazepane-based inhibitor | SARS-CoV-2 Mpro | Identification of exit vectors | MD simulations guided the introduction of a new exit vector on the scaffold to enhance binding affinity. acs.org |

| Bromo mdpi.comresearchgate.netbenzodiazepine (B76468) derivative | 4,5-Diaryl Isoxazole Hsp90 Chaperone | Complex stability | RMSD analysis was used to ascertain the stability of the protein-ligand complex during dynamics analysis. cosmosscholars.com |

Computational Chemistry in Drug Design and Optimization

Computational chemistry provides a suite of tools that are indispensable in modern drug discovery, allowing for the rational design and optimization of lead compounds. For scaffolds like this compound, these methods are used to predict binding affinity, understand structure-activity relationships, and refine molecular structures to improve efficacy and pharmacokinetic properties.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. For derivatives of this compound, docking studies have been performed against a variety of biological targets.

For example, derivatives of 2,7-diphenyl-1,4-diazepan-5-one were docked into the active site of the NS5B RNA polymerase, a key enzyme for the Hepatitis C virus. researchgate.netnih.gov These studies suggested that the compounds could act as potential inhibitors by binding effectively within the enzyme's active site. researchgate.netnih.gov Similarly, novel diazepane-based ligands have been docked into the sigma-1 receptor (σ1R), revealing specific interactions crucial for binding. nih.govresearchgate.net In one such study, a benzofurane-substituted diazepane was shown to slide deep into the binding pocket, forming a hydrogen bond with residue Thr181 and making 17 hydrophobic contacts with residues like Trp164 and Phe133. nih.gov

Docking studies on bromo-derivatives of mdpi.comresearchgate.netbenzodiazepine against 4,5-Diaryl Isoxazole Hsp90 Chaperone Inhibitors identified a compound with a docking score of -5.9 kcal/mol that formed two hydrogen bonds with key residues Asp54 and Lys58. cosmosscholars.com These computational predictions provide a structural hypothesis for the observed biological activity and guide further optimization. researchgate.netnih.gov

Table 2: Molecular Docking Studies of this compound Derivatives

| Derivative Studied | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | NS5B RNA Polymerase | Not specified | Binds at the active site. researchgate.netnih.gov |

| Benzofurane-substituted diazepane | Sigma-1 Receptor (σ1R) | Not specified | Thr181 (H-bond), Trp164, Phe133, Tyr206 (hydrophobic). nih.gov |

| 4-(6-bromo-5-(1,2-dibromo-2-(3,4-dihydroxyphenyl)ethyl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-yl)benzene-1,2-diol | 4,5-Diaryl Isoxazole Hsp90 Chaperone | -5.9 | Asp54, Lys58 (H-bonds). cosmosscholars.com |

| 1,4-diazepan linked piperidine (B6355638) derivative | L-amino acid deaminase (P. vulgaris) & LcpA ligase (B. subtilis) | Not specified | Compound 6b showed the highest number of interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Principles and Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. These descriptors can represent physicochemical, topological, electronic, and steric properties. nih.gov

For the broader class of benzodiazepines, which share the core diazepine ring, QSAR models have been developed to predict their binding affinity to targets like the γ-aminobutyric acid (GABA)-A receptor. nih.govhud.ac.uk These models can rapidly predict the potential biological activity of new, untested derivatives. hud.ac.uk A typical QSAR study involves building a dataset of molecules with known experimental activity, calculating a wide range of molecular descriptors, and then using statistical methods to build a regression model. nih.gov The resulting model can then be used to predict the activity of novel compounds. hud.ac.uk For instance, a QSAR model for GABA-A receptor binding identified the positioning of two H-bond acceptors, two aromatic rings, and a hydrophobic group as the most influential factors for high activity. hud.ac.uk

While specific QSAR models solely for this compound are not widely reported, the principles are directly applicable. chemisgroup.us By synthesizing and testing a series of analogs, one could develop a predictive QSAR model to guide the design of new derivatives with enhanced potency against a specific target. chemisgroup.usopenpharmaceuticalsciencesjournal.com

Prediction of Binding Energies and Validation with Experimental Data

While docking provides a score that ranks poses, more accurate methods are needed to predict the binding free energy (ΔG), which is the thermodynamic measure of binding affinity. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly used post-docking and MD simulation to achieve this. researchgate.net These calculations provide a more quantitative prediction of how strongly a ligand will bind to its target. researchgate.net

The grand challenge in structure-based drug design is the accurate prediction of these binding energies. researchgate.net In a study of diazepane-based sigma receptor ligands, MM/PBSA analysis was performed on the MD simulation trajectories. nih.gov The analysis confirmed that van der Waals interactions were the primary driving force for binding. It also quantified the energetic contributions of individual amino acid residues, highlighting which residues were most critical for the interaction. nih.gov

The ultimate validation of these computational predictions comes from comparison with experimental data. royalsocietypublishing.org For example, a series of compounds can be ranked based on their calculated ΔG values and this ranking can be compared to the experimentally determined ranking of their binding affinities (e.g., from Ki or IC50 values). A strong correlation between the predicted and experimental values gives confidence in the predictive power of the computational model. researchgate.net

Table 3: Predicted Binding Free Energies for Diazepane-Protein Complexes

| Diazepane Derivative | Target Protein | Computational Method | Key Energetic Findings |

|---|---|---|---|

| Benzofurane-substituted diazepane | Sigma-1 Receptor (σ1R) | MM/PBSA | Van der Waals interactions were the major contributor to binding; unfavorable polar solvation energy was noted. nih.gov |

| Bromo mdpi.comresearchgate.netbenzodiazepine derivatives | 4,5-Diaryl Isoxazole Hsp90 Chaperone | Binding Free Energy Calculation (ΔG) | The method computes ΔG(binding) = ΔG(complex) − ΔG(protein) − ΔG(ligand) to find the strongest binders (most negative value). cosmosscholars.com |

| Various Ligands | General Target | Free-Energy Perturbation (FEP) | While computationally intensive, FEP can yield highly accurate predictions of changes in free energy, with errors around 0.9 kcal/mol for small changes. nih.gov |

Evaluation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. rsc.orgnih.gov These methods can be used to map out entire reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and ultimately predict the most favorable reaction mechanism. rsc.orgnrel.gov

In the context of the 1,4-diazepane scaffold, DFT calculations have been employed to understand the mechanism of its synthesis and modification. For instance, the reductive amination of 1,4-diazepane-6-amine (DAZA) to form trialkylated products was investigated using DFT. royalsocietypublishing.orgroyalsocietypublishing.org Researchers evaluated two possible reaction pathways for the addition of the third substituent: a direct reductive amination at a secondary nitrogen atom and an alternative pathway involving the insertion of a carbonyl group into an aminal C-N bond. royalsocietypublishing.orgroyalsocietypublishing.org

The calculations involved optimizing the geometries of all species along the proposed pathways and calculating their Gibbs free energies. By comparing the energy barriers (the energy of the transition state relative to the reactants), they could determine the most likely route. royalsocietypublishing.orgroyalsocietypublishing.org The study concluded that the direct reductive amination pathway was the most probable, proceeding through either a hemiaminal or an iminium intermediate. royalsocietypublishing.org Such computational insights are invaluable as they can explain experimental observations and guide the optimization of reaction conditions to favor the desired product. royalsocietypublishing.orgrsc.org

Structure Activity Relationship Sar Studies of 2 Phenyl 1,4 Diazepane and Its Analogs

Impact of Substituent Modifications on Biological Activity

The biological activity of the 2-Phenyl-1,4-diazepane scaffold is highly sensitive to the nature and position of various substituents. Strategic modifications of the phenyl ring and the diazepane nucleus have been explored to optimize potency and selectivity for various biological targets.

Influence of Phenyl and Fluorinated Aromatic Groups

The phenyl group at the 2-position is a cornerstone of the this compound structure, and its modification, particularly through fluorination, has been a key area of investigation. The introduction of fluorine into the phenyl ring of pharmacologically active molecules is a common strategy to enhance metabolic stability, improve blood-brain barrier permeability, and modulate electronic properties, which can lead to more potent biological activity. In a study on 4-(2-pyrimidinylamino)benzamide analogues, the addition of fluorine to the phenyl group resulted in a series of potent Hedgehog (Hh) signaling pathway inhibitors, with one compound exhibiting an IC50 of 0.050 nM chemisgroup.us. While this study was not on the diazepane scaffold itself, it illustrates the significant potential of fluorine substitution on a phenyl ring to dramatically increase potency chemisgroup.us. The aromatic nature of the phenyl group is often crucial for establishing key interactions, such as pi-pi stacking or hydrophobic interactions, within the binding sites of biological targets.

Role of Halogen Substituents on Activity

Halogen substituents on the aromatic ring of this compound analogs play a multifaceted role in determining their biological activity. The effects are not uniform and depend on the type of halogen, its position on the ring, and the specific biological target. Generally, halogenation is employed to increase lipophilicity, which can enhance membrane permeability and oral absorption.

Research on other heterocyclic scaffolds has provided valuable insights applicable to diazepanes. For instance, studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives showed that substitution with halogen atoms on the benzene (B151609) ring increased the binding affinity to human serum albumin (HSA) researchgate.net. This binding affinity was found to increase progressively with the atomic number of the halogen (F < Cl < Br < I), suggesting that steric and hydrophobic effects play a crucial role researchgate.net. However, a "plateau effect" has also been observed, where the most active derivative in a series contained a chlorine atom, with activity decreasing for the heavier bromine and iodine analogs researchgate.net. The position of the halogen is also critical; for example, switching the position of a bromine atom on the phenyl ring can lead to significant variations in activity, in some cases increasing it 27-fold compared to the unsubstituted compound researchgate.net. Conversely, in some benzodiazepine (B76468) receptor ligands, the elimination of an electronegative substituent, such as a halogen, from the phenyl ring has been shown to reduce anticonvulsant activity .

| Element | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Hydrophobic Parameter (π) |

|---|---|---|---|---|

| F | 9 | 3.98 | 0.64 | 0.14 |

| Cl | 17 | 3.16 | 0.99 | 0.71 |

| Br | 35 | 2.96 | 1.14 | 0.86 |

| I | 53 | 2.66 | 1.33 | 1.12 |

Effects of Amino Substituents

The introduction of amino groups into the this compound framework can significantly modulate its pharmacological profile. In a study focused on synthesizing 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives as benzodiazepine receptor agonists, it was discovered that the introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole (B1194373) ring resulted in a compound with noteworthy anticonvulsant effects . This finding suggests that a strategically placed amino group can serve as a critical pharmacophore, potentially by acting as a hydrogen bond donor or acceptor, thereby enhancing the molecule's interaction with its receptor. This principle can be extrapolated to the this compound scaffold, where the addition of amino substituents could be a viable strategy for enhancing biological activity.

Stereochemistry and its Influence on Biological Activity

Stereochemistry is a critical determinant of biological activity for many chiral compounds, and this compound is no exception. The spatial arrangement of the phenyl group at the C2 position of the diazepane ring can lead to stereoisomers with distinct pharmacological profiles. It is common for enantiomers of a drug to exhibit significant differences in potency, efficacy, and even the nature of their biological effect.

Comparison with Structurally Similar Diazepane Derivatives and Analogs

The SAR of this compound can be further elucidated by comparing it with structurally related diazepine (B8756704) derivatives. The broader class of 1,4-diazepines and their fused analogs, such as 1,4-benzodiazepines, exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects nih.gov.

1,4-Benzodiazepines: This class of compounds, where a benzene ring is fused to the diazepine ring, is one of the most well-known. The SAR of 1,4-benzodiazepines has been extensively studied. For example, a 2'-halo substituted phenyl group at the 5-position is often more potent than other aromatic or heterocyclic rings uwaterloo.ca. Diazepam, a classic 1,4-benzodiazepine (B1214927), serves as a benchmark for comparing anticonvulsant and anxiolytic activities. The saturated 1,4-diazepane ring of the this compound offers greater conformational flexibility compared to the more rigid benzodiazepine structure, which can lead to different receptor interaction profiles.

1,4-Diazepane-2-ones: In this subclass, a carbonyl group is present at the 2-position of the diazepane ring. SAR studies on these compounds as LFA-1 inhibitors indicated the necessity of a large hydrophobic group at the R1 position and a medium-sized group at the R2 position for optimal activity mdpi.com. The total loss of potency upon removal of an acyl group at the R3 position highlighted its importance for activity mdpi.com.

Fused and Complex Analogs: More complex systems, such as benzo[b]pyrano[2,3-e] researchgate.netdiazepines, have been synthesized and evaluated for their cytotoxic activities. In one such series, the introduction of a pyrazole (B372694) ring bearing a carbothioamide fragment to the parent skeleton was found to enhance anti-tumor activity significantly. Similarly, benzofuran- and quinoline-substituted diazepane derivatives have shown high affinity for sigma receptors. These examples demonstrate that fusing additional ring systems to the diazepane core is a viable strategy for developing compounds with novel and potent biological activities.

| Scaffold | Key Structural Features | Common Biological Activities | Relevant SAR Findings |

|---|---|---|---|

| This compound | Saturated 7-membered diazepine ring with a C2-phenyl group. | CNS activity, σR ligands, Aβ aggregation inhibitors. | Activity is sensitive to phenyl ring substitution (halogens, etc.). Stereochemistry at C2 may not be critical for all targets cymitquimica.com. |

| 1,4-Benzodiazepine | A benzene ring fused to a 7-membered diazepine ring. | Anxiolytic, anticonvulsant, sedative, muscle relaxant. | A C5-phenyl group with 2'-halo substitution often enhances potency. An electronegative group at C7 is generally required for activity uwaterloo.ca. |

| 1,4-Diazepane-2-one | Saturated diazepine ring with a carbonyl group at C2. | LFA-1/ICAM-1 inhibition. | Requires large hydrophobic groups at certain positions for activity. Acyl group at N-1 is important mdpi.com. |

| Benzo[b]pyrano researchgate.netdiazepine | Diazepine ring fused with both a benzene and a pyran ring. | Cytotoxic/Anticancer. | The parent skeleton is vital for activity. Fused heterocyclic rings (e.g., pyrazole) can enhance potency. |

Benzodiazepine Derivatives

Benzodiazepines are bicyclic heterocyclic compounds where a benzene ring is fused to a seven-membered diazepine ring. Current time information in Hyderabad, IN. In the context of analogs of this compound, benzodiazepine derivatives incorporate the core phenyl-diazepine structure into this fused system. SAR studies on 1,4-benzodiazepines have provided extensive insights into the structural requirements for various biological activities, particularly as modulators of the γ-aminobutyric acid (GABA)-A receptor. nih.gov

Key SAR findings for benzodiazepine derivatives indicate that:

Fused Benzene Ring: Modifications on the fused benzene ring are possible but limited. The presence of an electron-withdrawing substituent, such as a chlorine atom, at position 7 is crucial for high anxiolytic and anticonvulsant activity. chemisgroup.us Unsubstituted analogs generally show lower activity.

Phenyl Group at Position 5: This corresponds to the phenyl group of the parent compound. Substituents on this ring can modulate activity. A halogen (e.g., fluorine, chlorine) at the 2' (ortho) position of the phenyl ring tends to enhance potency. chemisgroup.us In contrast, a bromine atom at the 4' (para) position results in a less active compound. chemisgroup.us Replacing the phenyl ring with heterocyclic rings like 3'-thienyl or 2'-furyl also leads to a decrease in potency compared to a 2'-halo substituted phenyl ring. chemisgroup.us

Diazepine Ring: The diazepine ring is highly flexible for structural modifications. chemisgroup.us Saturation of the 10-11 double bond in certain tricyclic benzodiazepine analogs (imidazo[2,1-c] Current time information in Hyderabad, IN.nih.govbenzodiazepines) leads to a decrease in activity, as the reduced compounds show lower affinity for central GABA receptors. chemisgroup.us The fusion of other heterocyclic rings, such as an oxadiazole, to the diazepine nucleus has been explored to create novel compounds with potential activity. chemisgroup.us

| Position of Substitution | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Position 7 (Fused Ring) | Electron-withdrawing group (e.g., Cl) | Increases activity | chemisgroup.us |

| Position 2' (Phenyl Ring) | Halogen (e.g., F, Cl) | Enhances potency | chemisgroup.us |

| Position 4' (Phenyl Ring) | Bromine (Br) | Decreases activity | chemisgroup.us |

| Position 5 (Ring System) | 3'-thienyl or 2'-furyl | Less potent than 2'-halo phenyl | chemisgroup.us |

| Positions 10-11 (Diazepine Ring) | Reduction (Saturation) | Decreases activity | chemisgroup.us |

Homopiperazine (B121016) Derivatives

Homopiperazine is another name for the 1,4-diazepane ring system. Studies on N-substituted homopiperazine derivatives have revealed important SAR insights, particularly for their interaction with sigma (σ) receptors. The substitution pattern on the two nitrogen atoms of the diazepine ring significantly influences both affinity and selectivity.

Research on chiral non-racemic 1,4-diazepanes derived from (S)-serine demonstrated that the homologation of a piperazine (B1678402) ring to a 1,4-diazepane ring leads to a significant improvement in σ1 receptor affinity and selectivity over the σ2 receptor. nih.gov This highlights the importance of the seven-membered diazepine ring for optimal receptor interaction. nih.gov The 1,4-dibenzyl derivative, in particular, showed high affinity for σ1 receptors with a Ki value of 7.4 nM and a 53-fold selectivity over σ2 receptors. nih.gov

Further studies on N-benzyl-homopiperazine analogs as selective σ2 ligands have also been conducted. A series of compounds where one nitrogen of the diazepine ring is substituted with a substituted benzyl (B1604629) group and the other with various moieties have been evaluated. These investigations help in understanding the structural requirements for potent and selective σ2 ligands. nih.gov

| Compound | Modification | Target | Affinity (Ki) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|---|

| 1,4-dibenzyl-1,4-diazepane derivative | Homologation from piperazine to diazepine | σ1 Receptor | 7.4 nM | 53-fold | nih.gov |

| N-benzyl-homopiperazine analogs | Varied substitutions on the N-benzyl and the other nitrogen | σ2 Receptor | Varies with substitution | Varies with substitution | nih.gov |

1,3-Diazepines

While the core structure of this compound is based on a 1,4-diazepine ring, SAR studies of related 1,3-diazepine isomers can provide valuable comparative insights. A series of diaryl[d,f] Current time information in Hyderabad, IN.chemisgroup.usdiazepines have been synthesized and evaluated for their potential as anti-cancer agents. nih.gov

In these studies, the effects of various substituents on the two phenyl rings of the diaryl Current time information in Hyderabad, IN.chemisgroup.usdiazepine scaffold were investigated. The results indicated that the nature and position of these substituents play a significant role in their ability to inhibit the proliferation of cancer cell lines. For instance, specific substitutions on the phenyl rings led to compounds that could induce cell cycle arrest in the G2/M phase in HeLa cells. nih.gov Although the nitrogen positioning differs from 1,4-diazepanes, these findings underscore the general importance of the aryl substituents in determining the biological activity of diazepine-based compounds. nih.gov

Pharmacophore Identification and Receptor Modeling

Pharmacophore modeling is a crucial computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. unina.it For this compound and its analogs, pharmacophore models help to rationalize the observed SAR and guide the design of new, more active compounds. unina.it

A pharmacophore model is an abstraction of the key molecular interaction features responsible for the binding of a set of ligands to a macromolecular target. unina.it The development of a pharmacophore model typically involves the selection of a set of active ligands, conformational analysis, assignment of pharmacophoric features, and molecular superimposition to identify a common 3D arrangement. unina.it

For diazepine-based structures, key pharmacophoric features often include:

Aromatic/Hydrophobic groups: The phenyl ring(s) are critical hydrophobic features that often engage in π-π stacking or hydrophobic interactions within the receptor binding pocket.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the diazepine ring can act as hydrogen bond acceptors. Other functional groups introduced as substituents can also serve as hydrogen bond donors or acceptors.

Spatial Arrangement: The relative orientation of these features in 3D space is critical for proper binding and is a key component of the pharmacophore model.

Receptor modeling, often performed through molecular docking, complements pharmacophore studies by providing a more detailed picture of the ligand-receptor interactions at an atomic level. nih.gov For benzodiazepine derivatives, docking studies into the binding site of the GABA-A receptor have been instrumental in understanding their mechanism of action. nih.gov Similarly, computational studies on 1,4-diazepane-based sigma receptor ligands have provided insights into their interactions within the σ1R active site. nih.gov These models can reveal key amino acid residues that interact with the ligand and explain the observed SAR. For example, a computational assessment can help rationalize why a particular substitution pattern leads to higher affinity. nih.gov

Together, pharmacophore identification and receptor modeling are powerful tools that provide a rational basis for understanding the SAR of this compound analogs and for the prospective design of novel therapeutic agents.

Future Directions and Therapeutic Potential

Development of New Drugs with Improved Efficacy and Reduced Side Effects

The development of new drugs based on the 2-Phenyl-1,4-diazepane structure is a primary area of focus. The goal is to create molecules that are more effective in treating diseases while having a better safety profile than existing treatments.

One promising approach involves modifying the this compound structure to create derivatives with enhanced biological activity. For example, research into related 1,4-benzodiazepine (B1214927) derivatives has shown that specific chemical modifications can lead to potent anticancer activity. In one study, a series of new 4-ethyl-1H-benzo[b] cosmosscholars.comopenpharmaceuticalsciencesjournal.comdiazepin-2(3H)-ones were synthesized and tested against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. One of these compounds, analogue 9, demonstrated significant cytotoxicity with IC50 values of 17.16 ± 1.54 μM against MCF-7 and 16.19 ± 1.35 μM against HCT-116, which is comparable to the standard anticancer drug doxorubicin. mdpi.com

Furthermore, the fusion of other heterocyclic rings to the diazepine (B8756704) nucleus is being explored to create compounds with unique pharmacological properties. For instance, the synthesis of 1-[(p-substituted)phenyl]-3a-[(o- and p-substituted)-phenyl]-5-chloro-9-methylthio-10,3a-dihydro- cosmosscholars.comopenpharmaceuticalsciencesjournal.commdpi.com-oxadiazolo [2,3-b] cosmosscholars.comopenpharmaceuticalsciencesjournal.com benzodiazepines has been investigated to understand how these changes affect their interaction with biological targets. chemisgroup.us

Researchers are also focusing on the structure-activity relationships (SAR) of these compounds to guide the design of more potent and selective drugs. SAR studies help to identify the key chemical features of the molecule that are responsible for its therapeutic effects. For example, in the case of 1,4-benzodiazepines, it has been found that the presence of a phenyl group at certain positions can influence the compound's activity as an antianxiety or anticonvulsant agent. chemisgroup.usresearchgate.netresearchgate.netslideshare.net

The table below summarizes the cytotoxic activity of a selected benzo[b]pyrano[2,3-e] cosmosscholars.comopenpharmaceuticalsciencesjournal.comdiazepine derivative.

| Compound | Target Cell Line | IC50 (μM) |

| Analogue 9 | HCT-116 | 16.19 ± 1.35 |

| Analogue 9 | MCF-7 | 17.16 ± 1.54 |

Exploration of Novel Therapeutic Applications beyond Current Findings

The versatility of the this compound scaffold allows for its investigation in a wide range of therapeutic areas beyond its traditionally known applications.

One of the most promising new areas is in the treatment of neurodegenerative disorders like Alzheimer's disease. Researchers are designing and synthesizing 1,4-diazepane derivatives that can inhibit the aggregation of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's. A library of 38 such derivatives was created and evaluated for their ability to inhibit the formation of Aβ42 and Aβ40 plaques. Some of these compounds showed moderate to good inhibition of Aβ42 aggregation (32–52%) and even greater inhibition of Aβ40 aggregation (53–77%). uwaterloo.ca These findings suggest that 1,4-diazepane derivatives could be developed into effective disease-modifying therapies for Alzheimer's.

In addition to Alzheimer's, these compounds are being explored as sigma receptor (σR) ligands, which have potential applications as antipsychotics, antiamnesics, and neuroprotective agents. nih.gov A series of diazepane-containing derivatives were synthesized and found to have a high affinity for σR subtypes, with some showing an excellent antioxidant profile, which could be beneficial in protecting brain cells from damage. nih.gov

The anticancer potential of 1,4-diazepane derivatives is also a significant area of research. The unique structure of these compounds, which can mimic peptide linkages, has led to their investigation as anticancer agents. openpharmaceuticalsciencesjournal.com Studies have shown that some 1,4-benzodiazepine derivatives can act as potent antitumor agents by inhibiting human protein synthesis and inducing cell cycle arrest and apoptosis.

The table below highlights the Aβ aggregation inhibition by selected 1,4-diazepane derivatives.

| Derivative Type | Aβ42 Inhibition | Aβ40 Inhibition |

| (1,4-diazepan-1-yl)(phenyl)methanone | 32-52% | 53-77% |

| N-alkylated 1,4-diazepane | Reduced (34%) | Improved (55-67%) |

Strategies for Enhancing Pharmacokinetic Properties

For a drug to be effective, it must be able to reach its target in the body in sufficient concentrations and for an adequate amount of time. This is determined by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). A significant challenge in the development of 1,4-diazepane-based drugs has been their often-low metabolic stability. nih.gov

To address this, researchers are employing various strategies to improve the pharmacokinetic profiles of these compounds. One approach is to modify the chemical structure to block sites that are susceptible to metabolic breakdown by liver enzymes. For example, a high-throughput screening campaign identified a class of 1,4-diazepane compounds that were potent and selective cannabinoid receptor 2 (CB2) agonists but had poor metabolic stability. Through various chemical modifications, researchers were able to develop compounds with improved stability in liver microsomes and a better pharmacokinetic profile in rats. nih.gov

Another strategy is to improve the drug-like properties of these compounds, such as their solubility and permeability, which can enhance their absorption in the gastrointestinal tract. Structure-activity relationship studies are being conducted with a focus on optimizing these parameters. This has led to the identification of aryl 1,4-diazepane compounds with improved solubility and permeability, making them more suitable for oral administration.

The table below summarizes the improvement in drug-like properties for a series of aryl 1,4-diazepane CB2 agonists.

| Parameter | Initial Compounds | Optimized Compounds |

| Microsomal Stability | Low | Good |

| Solubility | Poor | Improved |

| Permeability | Not specified | Improved |

Integration of AI-Optimized Systems in Reaction Monitoring and Drug Design

The integration of artificial intelligence (AI) and computational modeling is revolutionizing the drug discovery process for this compound and its derivatives. These advanced technologies are being used to accelerate the design of new drug candidates and to optimize their properties.

Computational models, such as quantitative structure-activity relationship (QSAR) and molecular docking, are being used to predict the biological activity and binding affinity of new molecules before they are synthesized in the laboratory. nih.gov This allows researchers to prioritize the most promising candidates and to avoid wasting resources on compounds that are unlikely to be effective. For example, 3D-QSAR models have been used to design novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potent 5-HT6 antagonists for the treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com

Molecular docking simulations are also being used to understand how these compounds interact with their biological targets at the molecular level. This information is crucial for designing drugs with improved potency and selectivity. In one study, molecular docking was used to investigate the interaction of bromo cosmosscholars.comopenpharmaceuticalsciencesjournal.combenzodiazepine (B76468) derivatives with the Hsp90 chaperone protein, a potential target for cancer therapy. cosmosscholars.com

In addition to drug design, AI can also be used to optimize the chemical reactions used to synthesize these compounds. By analyzing large datasets of reaction conditions and outcomes, AI algorithms can predict the optimal conditions for a given reaction, leading to higher yields and purity.

The table below provides an overview of the application of in silico methods in the design of 1,4-diazepane derivatives.

| In Silico Method | Application | Outcome |

| 3D-QSAR | Design of 5-HT6 antagonists | Prediction of in silico binding affinities (Ki) |

| Molecular Docking | Study of Hsp90 inhibitors | Identification of potential anticancer properties |

| ADMET Prediction | Evaluation of drug-like properties | Confirmation of good oral absorption and lipophilicity |

Q & A

Basic: What are the established synthetic routes for 2-Phenyl-1,4-diazepane, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization of precursor amines or reductive amination of ketones. For example, a common approach includes reacting a benzaldehyde derivative with a diamine under acidic or catalytic conditions. Optimization requires systematic variation of parameters:

- Catalyst selection : Use palladium or nickel catalysts for hydrogenation steps to improve stereochemical control .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives.

- Temperature : Elevated temperatures (80–100°C) favor ring closure but may require inert atmospheres to prevent oxidation .

Yield tracking via HPLC (as in ) and purity assessment with NMR (e.g., deuterated chloroform as solvent ) are critical for iterative optimization.

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl₃ or DMSO-d₆ resolve ring protons and phenyl group signals, with coupling constants indicating conformational rigidity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (176.26 g/mol, per ) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives (e.g., 2,7-diphenyl analogs), single-crystal XRD provides bond lengths and torsion angles to validate stereochemistry .

- HPLC/UHPLC : Ascentis® Phenyl-Hexyl columns ( ) separate enantiomers using chiral mobile phases.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential neurotoxic effects (analogous to benzodiazepines in ).

- Ventilation : Use fume hoods to minimize inhalation risks, as diazepane derivatives may volatilize during synthesis .

- Waste Disposal : Follow EPA guidelines () for halogenated organic waste, given possible chlorinated byproducts.

Advanced: How can crystallographic data resolve contradictions in reported conformational flexibility of the diazepane ring?

Methodological Answer:

Contradictions arise from solvent-dependent ring puckering observed in NMR vs. rigid crystal structures. To resolve:

- XRD Analysis : Compare torsion angles (e.g., θ₁ = -15.2° vs. θ₂ = +12.5° in ) across solvents.

- DFT Calculations : Model solvation effects on ring dynamics using Gaussian or ORCA software.

- Variable-Temperature NMR : Track signal splitting in DMSO at -40°C to 80°C to identify conformational transitions .

Advanced: What structure-activity relationship (SAR) insights guide the design of this compound derivatives for CNS targets?

Methodological Answer:

- Substitution Patterns : Fluorine at C7 (as in ) enhances blood-brain barrier penetration.

- Phenyl Group Positioning : Ortho-substituents on the phenyl ring increase binding affinity to GABAₐ receptors, while para-substituents reduce off-target effects .

- Docking Studies : Use AutoDock Vina to simulate interactions with receptor pockets, validated by in vitro assays (e.g., radioligand displacement) .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

- ADMET Predictors : Tools like Schrödinger’s QikProp estimate CYP450 metabolism sites (e.g., N-demethylation).

- Molecular Dynamics (MD) : Simulate hepatic microsomal environments to identify stable metabolites .

- LC-MS/MS Validation : Compare predicted metabolites with experimental data from liver microsome incubations .

Advanced: What experimental strategies address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Standardized Solubility Assays : Use USP phosphate buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy (λ = 254 nm) .

- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions to distinguish true solubility from colloidal dispersion .

- Replicate Studies : Cross-validate with independent labs using identical lot numbers to exclude batch variability .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic Reductions : Use iron nanoparticles instead of palladium for reductive amination to minimize heavy metal waste .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes, lowering energy consumption .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Methodological Answer:

- UHPLC-MS/MS : Employ Ascentis® Express columns ( ) with sub-2µm particles for baseline separation of isomers.

- Impurity Profiling : Use high-resolution orbitrap MS to detect <0.1% contaminants, referencing ICH Q3A guidelines .

- Stability-Indicating Methods : Stress testing (heat, light, acid) identifies degradation products, informing storage conditions .

Advanced: How does the steric environment of the diazepane ring influence its stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Protonation at N4 (pKa ≈ 7.1) increases ring strain, accelerating hydrolysis. Monitor via H NMR in PBS .

- Salt Formation : Co-crystallize with succinic acid to stabilize the protonated form, extending shelf life .

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and track decomposition via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.